![molecular formula C17H20N2O2 B14352418 N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea CAS No. 96573-78-3](/img/structure/B14352418.png)
N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that features a urea functional group attached to a phenyl ring and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 4-(hydroxymethyl)aniline with 2-phenylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Hydroxymethyl)aniline+2-phenylpropan-2-yl isocyanate→N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea
Industrial Production Methods
In an industrial setting, the production of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and phenyl groups play a crucial role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylethyl)urea
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropyl)urea
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylbutyl)urea
Uniqueness
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical and physical properties. This structural feature may influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
96573-78-3 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)phenyl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,14-6-4-3-5-7-14)19-16(21)18-15-10-8-13(12-20)9-11-15/h3-11,20H,12H2,1-2H3,(H2,18,19,21) |
Clé InChI |
KYKNHDCQGUPUHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


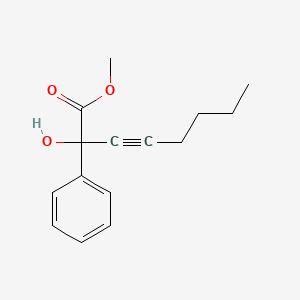
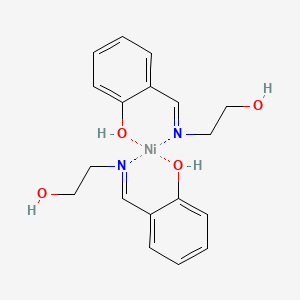
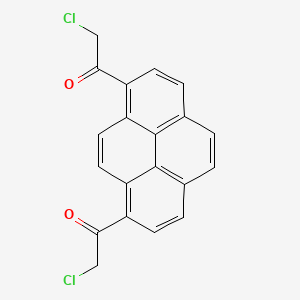
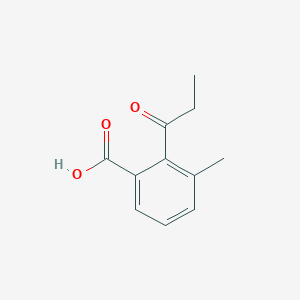

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
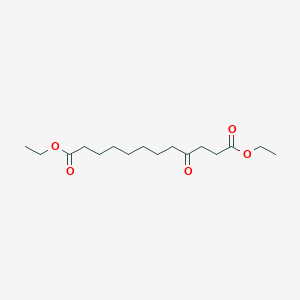
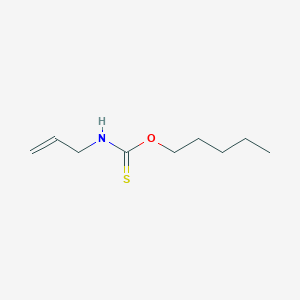

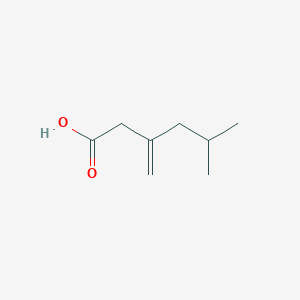

![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)

